BenchChemオンラインストアへようこそ!

DSP-0509

TLR7 selectivity TLR8 off-target pyrimidine scaffold

DSP-0509 (Guretolimod) is a pyrimidine-based, TLR7-monospecific agonist engineered for intravenous systemic administration—unlike topical imiquimod or dual TLR7/8 agonists that introduce TLR8-driven toxicity. It activates human TLR7 (EC50 515 nM) with no detectable TLR8 agonism up to 100 µM and has a deliberately short half-life (0.69 h) to limit systemic exposure. These non-substitutable properties make it the definitive probe for dissecting TLR7-specific innate immune activation, converting cold tumors to hot in deep-tissue models, and achieving CD8-dependent cures when combined with radiation or checkpoint inhibitors. Researchers aligning preclinical designs with the ongoing Phase 1/2 pembrolizumab combination trial (NCT03416335) will benefit from its translational PK/PD profile and once-weekly IV dosing schedule. Procure DSP-0509 to ensure experimental validity in combination immuno-oncology studies requiring systemic, TLR7-selective pharmacology.

Molecular Formula
Molecular Weight
Cat. No. B1192667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSP-0509
SynonymsDSP-0509;  DSP 0509;  DSP0509; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DSP-0509 (Guretolimod) for Research Procurement: A Selective Systemic TLR7 Agonist for Immuno-Oncology Studies


DSP-0509 (Guretolimod, CAS 1488364-57-3) is a synthetic small-molecule Toll-like receptor 7 (TLR7) agonist built on a pyrimidine scaffold, distinguishing it from imidazoquinoline-based TLR7 agonists such as imiquimod and resiquimod (R848) [1]. It activates human TLR7 with an EC50 of 515 nM and murine TLR7 with an EC50 of 33 nM in cellular reporter assays, and is designed for intravenous systemic administration with a short plasma half-life of 0.69 h [2]. DSP-0509 is currently under Phase 1/2 clinical investigation (NCT03416335) as monotherapy and in combination with pembrolizumab for advanced solid tumors [1].

Why DSP-0509 Cannot Be Interchanged with Generic TLR7 Agonists: Scaffold, Selectivity, and PK Limitations


TLR7 agonists are not functionally interchangeable. Imiquimod, the only FDA-approved TLR7 agonist for cancer, is restricted to topical administration and cannot be delivered systemically, limiting its utility to cutaneous lesions [1]. Resiquimod (R848) and 852A possess dual TLR7/8 agonism, which introduces TLR8-driven proinflammatory toxicity that constrains systemic dosing [2]. DSP-0509 was rationally designed with a pyrimidine scaffold distinct from the imidazoquinoline core of earlier agonists, conferring high selectivity for TLR7 over TLR8 (no detectable TLR8 agonism up to 10–100 µM), engineered aqueous solubility for intravenous delivery, and a deliberately short half-life (T1/2 = 0.69 h) to limit systemic exposure and potential immune-related adverse effects [1]. These properties—scaffold class, selectivity profile, route of administration, and pharmacokinetic behavior—are non-substitutable attributes that directly determine experimental feasibility and translational relevance.

Quantitative Differentiation Evidence for DSP-0509 vs. Imiquimod, R848, and 852A


TLR7 Selectivity Over TLR8: DSP-0509 vs. R848 (Resiquimod)

DSP-0509 exhibits exclusive TLR7 agonism with no detectable TLR8 activity up to 10 µM (human TLR7 EC50 = 515 nM), whereas R848 is a dual TLR7/8 agonist with reported EC50 values of approximately 1.5 µM on human TLR7 and 4.5 µM on human TLR8 [1]. DSP-0509 showed no TLR8 agonistic activity at concentrations up to 100 µM in some assay configurations . The pyrimidine scaffold of DSP-0509 is structurally distinct from the imidazoquinoline core shared by R848 and imiquimod, and this scaffold difference is the molecular basis for its TLR7 selectivity [1]. Notably, the primary research article explicitly states that most previously reported TLR7 agonists including R848 possess TLR8 agonistic activity as well, a liability absent in DSP-0509 [1].

TLR7 selectivity TLR8 off-target pyrimidine scaffold reporter assay

Systemic Intravenous Administration Capability: DSP-0509 vs. Imiquimod (Topical-Only)

Imiquimod is FDA-approved exclusively as a topical formulation for cutaneous malignancies and cannot be administered systemically due to poor physicochemical properties and systemic toxicity [1]. DSP-0509 was engineered for high aqueous solubility enabling intravenous bolus administration, achieving systemic exposure with rapid plasma clearance [2]. In syngeneic mouse models, intravenous DSP-0509 at 5 mg/kg significantly suppressed primary tumor growth in subcutaneous lesions and reduced lung metastatic nodules in the LM8 osteosarcoma model — a metastatic disease setting inaccessible to topical imiquimod [2]. Across seven syngeneic tumor models, significant monotherapy efficacy was demonstrated in four (A20, MC38, SCCVII, EMT6) following weekly IV dosing [2].

systemic delivery intravenous administration bioavailability route of administration

Pharmacokinetic Profile: Short Half-Life Engineered for Safety — DSP-0509 vs. 852A

DSP-0509 was intentionally designed with rapid elimination kinetics to minimize the risk of sustained systemic immune activation [1]. In CT26 tumor-bearing mice, following a 5 mg/kg IV bolus, DSP-0509 exhibited a plasma half-life of 0.69 h, a volume of distribution of 2.2 L/kg, and blood concentrations fell below the lower limit of quantification within 6 h [1]. Cytokine levels (IFNα, TNFα, IP-10) peaked at 2 h post-dose and returned to baseline by 24 h [1]. Critically, the minimum cytokine induction dose of DSP-0509 in human whole blood was lower than that of the well-known TLR7/8 agonist 852A, indicating greater potency at lower systemic exposure [2]. Excretion is mediated in part by organic anion transporting peptide (OATP) transporters [2]. This rapid clearance profile contrasts with 852A, which required prolonged subcutaneous infusion schedules in clinical trials [2].

pharmacokinetics half-life OATP transporter systemic safety cytokine induction

Combination Synergy with Immune Checkpoint Blockade: Tumor Growth Inhibition and Re-Challenge Rejection

In the CT26 syngeneic mouse model, DSP-0509 (5 mg/kg IV q1w) monotherapy produced significant tumor growth inhibition, but combination with anti-PD-1 antibody (200 µg i.p. twice weekly) substantially enhanced anti-tumor activity beyond either monotherapy, with 1 of 8 mice achieving complete tumor regression [1]. In the 4T1 model, significant tumor growth inhibition was observed only in the combination group — neither monotherapy was effective alone [1]. Surgically resected tumors from responding mice in the combination group: upon CT26 re-challenge, 100% (all cases) of combination-treated mice rejected tumor re-implantation, demonstrating durable immune memory [1]. nCounter immune profiling revealed that the combination of DSP-0509 with anti-PD-1 significantly changed 55.7% of immune-related genes, compared to 38.4% for DSP-0509 monotherapy and 34.9% for anti-PD-1 monotherapy [1]. Additionally, DSP-0509 in combination with anti-CTLA-4 antibody produced significant tumor growth inhibition in the 4T1 model, while each monotherapy was not significant [1]. Combination with radiation therapy further enhanced anti-tumor activity in CT26, LM8, and 4T1 models, with once-weekly (q1w) DSP-0509 dosing superior to biweekly (q2w) dosing [2].

immune checkpoint inhibitor anti-PD-1 anti-CTLA-4 combination immunotherapy tumor re-challenge

Tumor Microenvironment Remodeling: Single-Cell Resolution Evidence of Immune Cell Reprogramming

Single-cell RNA sequencing (scRNA-seq) analysis in tumor-bearing mice demonstrated that DSP-0509 induces expansion of NK cells, CD4+ T cells, and CD4+ regulatory T cells within the tumor microenvironment [1]. When combined with anti-PD-1 antibody, DSP-0509 significantly increased the cluster of CD8+ T cells expressing effector molecules Gzmb, Prf1, Ctla4, and Icos compared to DSP-0509 alone [1]. A marked rise in the M1-like macrophage cluster was also observed in the combination treatment group relative to DSP-0509 monotherapy [1]. These single-cell level findings complement the bulk tumor analysis from the 2023 study showing enhanced CD8+ T cell and effector memory T cell infiltration with combination treatment [2]. Furthermore, the 2024 BMC Immunology study demonstrated that spleen cells from RT/DSP-0509 combination-treated mice exhibited increased tumor lytic activity, inversely correlated with tumor volume, as measured by chromium-release cytotoxicity assay [3].

tumor microenvironment scRNA-seq CD8+ T cells M1 macrophages immune infiltration

Clinical Development Status: IV TLR7 Agonist in Phase 1/2 with Pembrolizumab — Unique Positioning Among Systemic TLR7 Agonists

DSP-0509 is under investigation in a multi-center, open-label Phase 1/2 clinical trial (NCT03416335) evaluating intravenous DSP-0509 as monotherapy and in combination with pembrolizumab in adult patients with advanced solid tumors refractory to standard treatment [1]. Among systemic TLR7 agonists listed in the 2023 Nature Reviews clinical landscape table, DSP-0509 is one of the few intravenous TLR7 agonists in active development and the only one combining with pembrolizumab in a Phase 1/2 setting for advanced solid tumors [2]. Imiquimod, the sole approved TLR7 agonist in oncology, remains restricted to topical and intravesical formulations [2]. Other investigational TLR7 agonists such as TQ-A3334 (oral), RO7119929 (oral), and BNT411 (IV) have not yet reported combination data with pembrolizumab at Phase 1/2 in published literature [2].

Phase 1/2 clinical trial pembrolizumab advanced solid tumors NCT03416335 systemic TLR7 agonist

High-Value Application Scenarios for DSP-0509 Procurement Based on Differentiating Evidence


Systemic Immuno-Oncology Combination Studies with Anti-PD-1/PD-L1 Agents in Visceral and Metastatic Tumor Models

DSP-0509 is uniquely suited for preclinical combination studies requiring systemic TLR7 activation paired with immune checkpoint blockade in deep-tissue or metastatic tumor models. Unlike topical imiquimod, DSP-0509 achieves intravenous delivery to visceral tumor sites and has demonstrated significant combination synergy with anti-PD-1 and anti-CTLA-4 antibodies [1]. Researchers investigating the conversion of 'cold' tumors to 'hot' tumors via innate immune priming should prioritize DSP-0509 as the systemic TLR7 agonist component, supported by scRNA-seq evidence of CD8+ effector T cell reprogramming and M1 macrophage polarization in the tumor microenvironment .

Radiotherapy-Immunotherapy Combination Research Requiring Q1W Dosing of a TLR7 Agonist

For studies combining radiation therapy with innate immune stimulation, DSP-0509 is the TLR7 agonist of choice based on published evidence that once-weekly (q1w) IV dosing achieves superior anti-tumor activity compared to biweekly (q2w) dosing in the CT26 model when combined with RT [1]. The rapid 0.69 h half-life ensures cytokine resolution between doses, and the RT/DSP-0509 combination produced complete cures with CD8-dependent tumor re-challenge rejection [1]. Predictive biomarkers (Havcr2-low, Cd274-low, Cd80-high, Il6-low) have been identified from peripheral blood leukocyte mRNA analysis for identifying complete responders, enabling biomarker-stratified experimental designs [1].

TLR7-Selective vs. TLR7/8 Dual Agonist Comparative Pharmacology Studies

DSP-0509 serves as the reference TLR7-monospecific agonist for experiments designed to dissect the differential contributions of TLR7 vs. TLR8 signaling to innate immune activation and toxicity. With no detectable TLR8 agonism up to 10–100 µM, DSP-0509 enables clean TLR7-specific pharmacology that cannot be achieved with dual agonists like R848 or 852A [1]. Researchers studying TLR7-mediated pDC activation, type I interferon induction, and downstream adaptive immune effects without TLR8-mediated confounding can use DSP-0509 as the experimental TLR7 probe, with R848 serving as the TLR7/8 dual-agonist comparator in side-by-side experiments .

Translational Research Bridging to Phase 1/2 Clinical Combination Regimens with Pembrolizumab

For laboratories conducting translational immuno-oncology research with an eye toward clinical relevance, DSP-0509 offers a direct preclinical-to-clinical bridge. The ongoing Phase 1/2 trial (NCT03416335) evaluating DSP-0509 IV in combination with pembrolizumab for advanced solid tumors provides a clinical framework for preclinical experimental designs [1]. Investigators can align preclinical dosing schedules (once-weekly IV) and combination partners (anti-PD-1) with the clinical protocol, maximizing translational validity. DSP-0509's defined PK profile (T1/2 = 0.69 h) and PD biomarkers (IFNα, IP-10 induction, CD8+ T cell infiltration) enable pharmacokinetic/pharmacodynamic modeling that directly informs clinical translation .

Quote Request

Request a Quote for DSP-0509

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.